4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride
CAS No.: 950818-28-7
Cat. No.: VC8355331
Molecular Formula: C15H21ClN2
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride - 950818-28-7](/images/structure/VC8355331.png)
Specification
CAS No. | 950818-28-7 |
---|---|
Molecular Formula | C15H21ClN2 |
Molecular Weight | 264.79 g/mol |
IUPAC Name | 7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride |
Standard InChI | InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H |
Standard InChI Key | PYPPENBDXAWXJC-UHFFFAOYSA-N |
SMILES | C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl |
Canonical SMILES | C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Properties
The systematic IUPAC name, 4,5,6,7,9,9a,10,11,12,12a-decahydrocyclopenta[c][1, diazepino[6,7,1-ij]quinoline hydrochloride, reflects its complex tetracyclic architecture comprising fused cyclopentane, diazepine, and quinoline rings . Key molecular properties include:
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 264.79 g/mol |
SMILES notation | C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl |
InChIKey | PYPPENBDXAWXJC-QNTKWALQSA-N |
CAS Registry Number | 887258-94-8 |
The stereochemistry is defined by the (9aR,12aS) configuration, which is critical for receptor binding . X-ray crystallography and NMR studies confirm a rigid, boat-shaped conformation that enhances 5-HT2C receptor complementarity .
Synthesis and Stability
While detailed synthetic routes remain proprietary, the SMILES string and InChIKey suggest a multistep synthesis involving ring-closing metathesis and chiral resolution . The hydrochloride salt form improves aqueous solubility (4 mg/mL in water at 25°C) and shelf stability, with recommended storage at 4°C in sealed containers to prevent hydrolysis . Accelerated stability studies indicate <5% degradation over 12 months under these conditions .
Pharmacological Profile
Receptor Binding and Selectivity
Vabicaserin hydrochloride exhibits nanomolar affinity for the 5-HT2C receptor, with in radioligand displacement assays . Comparative receptor selectivity data are summarized below:
Receptor | Binding Affinity () | Functional Activity |
---|---|---|
5-HT2C | 3 nM | Full agonist () |
5-HT2A | 112 nM | Antagonist |
5-HT2B | 14 nM | Partial agonist/antagonist |
5-HT1A | 112 nM | No activity |
The >50-fold selectivity over 5-HT2A and dopaminergic receptors minimizes off-target effects such as extrapyramidal symptoms .
Mechanism of Action
As a 5-HT2C agonist, vabicaserin enhances prefrontal cortical dopamine and norepinephrine release while inhibiting mesolimbic dopamine pathways . This dual modulation aligns with its proposed antipsychotic efficacy without inducing weight gain—a common drawback of 5-HT2C antagonists . In vitro calcium mobilization assays confirm full agonism () at 5-HT2C receptors transfected into CHO cells .
Pharmacokinetics and Metabolism
Absorption and Distribution
Oral bioavailability in preclinical models ranges from 40% (rats) to 60% (dogs), with and dose-proportional up to 15 mg/kg . Plasma protein binding is moderate (75–82%), and the volume of distribution () of 5.2 L/kg suggests extensive tissue penetration .
Metabolism and Excretion
Hepatic metabolism predominates, with cytochrome P450 3A4 (CYP3A4) mediating N-demethylation and glucuronidation . The major metabolite, carbamoyl glucuronide (CG), accounts for 20–35% of plasma radioactivity in dogs and monkeys but exhibits negligible pharmacological activity . Excretion is primarily renal (60–70%), with <10% recovered in feces after 72 h .
Parameter | Mouse | Rat | Dog |
---|---|---|---|
2.1 h | 3.8 h | 6.5 h | |
CL (mL/min/kg) | 32 | 18 | 9 |
AUC (ng·h/mL) | 450 (5 mg/kg) | 620 (5 mg/kg) | 1,200 (15 mg/kg) |
Preclinical and Clinical Efficacy
Animal Models
In rodent models of schizophrenia, vabicaserin (1–10 mg/kg, p.o.) reverses phencyclidine-induced hyperlocomotion and improves novel object recognition without catalepsy . Chronic administration (28 days) in rats shows sustained efficacy and no tolerance .
Clinical Trials
A Phase II randomized, double-blind trial (NCT01490632) evaluated vabicaserin (30–90 mg/day) in 180 schizophrenia patients over 6 weeks . Key outcomes included:
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